molecular formula C7H4Cl2O B042875 2,4-Dichlorobenzaldehyde CAS No. 874-42-0

2,4-Dichlorobenzaldehyde

Cat. No.: B042875
CAS No.: 874-42-0
M. Wt: 175.01 g/mol
InChI Key: YSFBEAASFUWWHU-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzaldehyde (C₇H₄Cl₂O, molecular weight: 175.01 g/mol) is a halogenated aromatic aldehyde with two chlorine atoms at the 2- and 4-positions of the benzaldehyde ring. It is a white crystalline solid with a pungent odor, widely used as an intermediate in synthesizing fungicides (e.g., diniconazole), dyes, and pharmaceuticals . Its crystal structure (monoclinic, space group P2₁/n) features a distorted aldehyde group relative to the benzene ring, with torsion angles C6–C1–C7–O1 and C2–C1–C7–O1 measured at -7.94(13)° and 170.86(9)°, respectively . Weak intermolecular interactions, including C–H···O hydrogen bonds (2.51–2.53 Å) and π-π stacking (centroid distance: 3.772 Å), stabilize its layered crystal packing .

Preparation Methods

Vilsmeier-Haack Reaction: A One-Step Synthesis Approach

The Vilsmeier-Haack reaction is a cornerstone in DCB synthesis, enabling direct formylation of diacetylmethane derivatives. The method, patented by CN1072674A, employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which facilitates electrophilic substitution.

Reaction Mechanism and Optimization

The reaction proceeds via the formation of a chloroiminium intermediate, which reacts with diacetylmethane to yield DCB. Key parameters include:

  • Molar ratios : Optimal POCl₃:DMF:diacetylmethane = 2.1–10:2–17.3:1 .

  • Temperature : Reaction initiation at −5°C to 5°C, followed by heating to 45–120°C for 2–6 hours .

  • Solvent-free conditions : Eliminates auxiliary solvents, reducing waste and purification steps .

Industrial-Scale Performance

In a 1000 mL reactor, scaling the reaction to 72 g diacetylmethane produced 94.5 g DCB (75.7% yield) with 98% purity after steam distillation . Comparative studies show this method reduces DMF consumption by 69.7% and POCl₃ by 63% versus earlier approaches .

Table 1: Vilsmeier-Haack Reaction Conditions and Outcomes

ParameterExample 1 (Lab Scale)Example 2 (Industrial Scale)
Diacetylmethane (g)3.072.0
POCl₃ (g)46408
DMF (mL)17–30200–400
Reaction Time (h)2–62–6
Yield (%)75.075.7
Purity (%)98.098.0

Continuous Oxidation of 2,4-Dichlorotoluene

Recent advancements in continuous-flow chemistry have enabled efficient DCB production via catalytic oxidation. The method disclosed in CN106699526A uses 2,4-dichlorotoluene as the feedstock, leveraging cobalt-molybdenum-bromine catalysts and hydrogen peroxide (H₂O₂).

Process Design and Catalysis

The reaction occurs in a tubular reactor, ensuring consistent mixing and temperature control:

  • Catalyst system : Co-Mo-Br complexes (0.1–1.0 wt%) enhance H₂O₂ activation .

  • Solvent : Acetic acid facilitates proton transfer and stabilizes intermediates .

  • Temperature : Maintained at 70–90°C to balance reaction rate and selectivity .

Efficiency and Scalability

Pilot trials achieved 85–90% conversion of 2,4-dichlorotoluene with DCB selectivity >80%. Continuous operation reduces byproduct formation (e.g., 2,4-dichlorobenzoic acid) to <5% .

Table 2: Continuous Oxidation Parameters and Performance

ParameterOptimal RangeOutcome
H₂O₂ Feed Rate (mL/min)0.5–2.0Maximizes oxidant utilization
Residence Time (min)30–60Ensures complete conversion
Catalyst Loading (wt%)0.5Balances activity and cost
DCB Yield (%)80–85Consistent across 100+ cycles

Comparative Analysis of DCB Synthesis Routes

Cost and Environmental Impact

  • Vilsmeier-Haack : Higher raw material costs (POCl₃, DMF) but lower energy input due to one-step synthesis .

  • Continuous Oxidation : Lower feedstock costs (toluene derivatives) but requires catalyst recycling to offset H₂O₂ expenses .

Byproduct Management

  • Vilsmeier-Haack generates 2,4-dichloro-m-terephthalaldehyde (≤5%), separable via hexane recrystallization .

  • Continuous oxidation produces <5% benzoic acid derivatives, removed via aqueous extraction .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-dichlorobenzoic acid.

    Reduction: It can be reduced to form 2,4-dichlorobenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate for Pharmaceuticals:
DCBA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of:

  • Diniconazole: A fungicide used in agriculture .
  • Schiff Bases: DCBA is reacted with amines to form Schiff bases that exhibit antimicrobial properties .

2. Dye Manufacturing:
DCBA is employed in the synthesis of dye intermediates. It is particularly useful in producing:

  • Benzaldehyde-2,4-disulfonic acid , which is a precursor for reactive dyes like Reactive Blue K-FGR .

3. Material Science:
In material science, DCBA is used to synthesize polymeric materials and coatings that require specific chemical properties due to the presence of chlorine atoms .

Biological Applications

Recent studies have highlighted the biological activity of metal complexes derived from DCBA. These complexes have shown promising results as antimicrobial agents against various pathogens. For example:

  • Cobalt and Nickel Complexes: These were synthesized from DCBA-derived Schiff bases and demonstrated significant antibacterial activity .

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents
A study conducted on the synthesis of triazole-derived metal complexes from DCBA showed that these compounds exhibited effective antimicrobial properties against Gram-positive and Gram-negative bacteria. The research emphasized the potential of these complexes in developing new antibiotics .

Case Study 2: Agricultural Applications
Research into the use of DCBA in creating diniconazole revealed its effectiveness as a fungicide, demonstrating substantial efficacy against various fungal pathogens affecting crops. This application underscores the importance of DCBA in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzaldehyde involves its ability to form Schiff base ligands through condensation reactions with amines. These Schiff base ligands can form metal complexes, which exhibit antimicrobial properties. The molecular targets and pathways involved include the inhibition of microbial growth by interfering with essential enzymes and cellular processes .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Table 1: Structural Parameters of Dichlorobenzaldehyde Isomers

Compound Torsion Angle (°) Intermolecular Interactions Cl···Cl Distance (Å) Reference
2,4-Dichlorobenzaldehyde -7.94, 170.86 C–H···O, π-π stacking 3.442
2,6-Dichlorobenzaldehyde -27.3, 152.6 Cl···H–C (weak), no Cl···Cl interactions N/A
3,4-Dichlorobenzaldehyde N/A Stronger Cl···H–C due to adjacent Cl atoms N/A
  • 2,6-Dichlorobenzaldehyde : The ortho-chlorine atoms induce greater aldehyde group distortion (torsion angles: -27.3° and 152.6°) compared to this compound. This steric hindrance prevents Cl···Cl interactions but allows weak Cl···H–C contacts .
  • 3,4-Dichlorobenzaldehyde : Adjacent chlorine atoms enhance halogen bonding, increasing reactivity in electrophilic substitution reactions .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Melting Point (°C) Solubility (g/100g solvent) Synthetic Yield (%)
This compound 72–74 25.3 (dichloromethane) 75–90
2,6-Dichlorobenzaldehyde 58–60 18.1 (chloroform) 89
3,4-Dichlorobenzaldehyde 95–98 12.8 (cyclohexane) 73
  • Solubility : this compound exhibits higher solubility in polar solvents (e.g., dichloromethane) due to its asymmetric chlorine distribution, whereas 2,6-dichlorobenzaldehyde is less soluble owing to symmetry-induced crystallinity .
  • Synthetic Accessibility : this compound is synthesized via diazotization and Sandmeyer reactions (75% yield), while 2,6-dichlorobenzaldehyde is more efficiently produced (89% yield) due to reduced steric constraints .

Reactivity and Functional Differences

Enzymatic Activity :

  • Candida parapsilosis carbonyl reductase (CpCR) shows >20-fold lower affinity (Kₘ = 1.24 mM) for this compound compared to benzaldehyde (Kₘ = 0.06 mM), attributed to poor substrate cleft fit .
  • Substituted benzaldehydes (e.g., 3,4-dichloro-) exhibit reduced enzymatic activity due to steric and electronic effects .

Degradation Pathways :

Selectivity in Molecular Imprinting :

  • Molecularly imprinted polymers (MIPs) for 2,4-dichlorophenoxyacetic acid show selectivity coefficients of 3.75 against this compound, indicating distinct binding preferences .

Biological Activity

2,4-Dichlorobenzaldehyde (DCBA), with the chemical formula C7H4Cl2OC_7H_4Cl_2O and CAS number 874-42-0, is a chlorinated aromatic aldehyde that has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, supported by relevant studies and data.

  • Molecular Weight : 175.01 g/mol
  • Melting Point : 69 - 73 °C
  • Boiling Point : 233 °C
  • Toxicity : LD50 (oral, rat) = 3470 mg/kg, indicating moderate toxicity .

Antimicrobial Activity

Research has demonstrated that DCBA exhibits significant antimicrobial properties. A study involving the synthesis of Schiff bases from DCBA showed promising results as antimicrobial agents against various pathogens. The metal complexes formed with cobalt, nickel, copper, and zinc were particularly effective .

Table 1: Antimicrobial Activity of DCBA Derivatives

CompoundMicroorganism TestedZone of Inhibition (mm)
This compoundE. coli15
Schiff Base Complex (Co)Staphylococcus aureus20
Schiff Base Complex (Cu)Pseudomonas aeruginosa18

Antioxidant Activity

DCBA has been assessed for its antioxidant potential. A study synthesized thiazolyl hydrazones using DCBA and evaluated their antioxidant activity through various assays. The results indicated that these derivatives exhibited considerable free radical scavenging activity .

Table 2: Antioxidant Activity of DCBA Derivatives

CompoundIC50 (µg/mL)Assay Type
Thiazolyl Hydrazone from DCBA25DPPH Scavenging
Ascorbic Acid15DPPH Scavenging

Anti-inflammatory Activity

The anti-inflammatory properties of DCBA have also been explored. In vitro studies demonstrated that compounds derived from DCBA could inhibit protein denaturation, a common marker for inflammation. The inhibition rates were comparable to standard anti-inflammatory drugs such as Diclofenac.

Table 3: Inhibition of Protein Denaturation by DCBA Derivatives

CompoundConcentration (µg/mL)% Inhibition
Newly Synthesized Compound (4a)5042.85
Standard Diclofenac5071.42

Case Studies

  • Chitosan-Based Adsorbents : A recent study investigated the use of chitosan grafted with epichlorohydrin and DCBA as an adsorbent for removing lead ions from aqueous solutions. The modified chitosan demonstrated enhanced adsorption capacity due to the functional groups introduced by DCBA, showcasing its utility in environmental applications .
  • Synthesis of Bioactive Compounds : Research on synthesizing new β-diketones from DCBA revealed their potential as anti-inflammatory and antioxidant agents. The synthesized compounds showed notable activity in inhibiting protein denaturation and scavenging free radicals .

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for analyzing 2,4-Dichlorobenzaldehyde purity in synthetic samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile:water (67:33 v/v) achieves optimal separation, yielding a retention time of 7.96 minutes for this compound. Validation studies report a recovery rate of 99.52% and a relative standard deviation (RSD) of 0.83%, confirming method accuracy and precision. This protocol is suitable for quality control in synthetic workflows .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how are reaction conditions optimized?

  • Methodological Answer : A scalable synthesis involves sulfonation of this compound using sodium sulfite under high-temperature conditions (170°C), followed by oxidation with sodium hypochlorite to yield disodium benzaldehyde-2,4-disulfonate. Reaction optimization focuses on stoichiometric ratios, temperature control, and purification steps to minimize byproducts and enhance yield .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves (tested for chemical compatibility and breakthrough time) and lab coats to prevent skin exposure. Safety goggles and face shields are mandatory during bulk handling .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Emergency Protocols : Immediate use of eye wash stations and safety showers is required upon exposure. Hazard awareness training, including SDS review, is critical .

Advanced Research Questions

Q. How does this compound interact in molecular imprinting technologies, and what factors influence its selectivity in such systems?

  • Methodological Answer : In molecularly imprinted polymers (MIPs), this compound acts as a template analog for 2,4-dichlorophenoxyacetic acid. Selectivity coefficients (3.75 vs. This compound) are determined via static adsorption experiments. Key factors include monomer-template ratios, crosslinker density, and solvent polarity during polymerization. Competitive binding assays using structural analogs (e.g., 2,4-dichlorophenol) validate specificity .

Q. What crystallographic data are available for derivatives of this compound, and how are these structures determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) of this compound 4-methylthiosemicarbazone (C₉H₉Cl₂N₃S) reveals a monoclinic C2/c space group with lattice parameters a = 13.444 Å, b = 9.3299 Å, c = 18.499 Å, and β = 92.160°. Data collection via Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement using SHELXL-2018/3 (R₁ = 0.037) provide precise structural insights. Hydrogen bonding and π-π interactions dominate the crystal packing .

Q. How do solvent effects influence the UV absorption spectra of azine derivatives synthesized from this compound?

  • Methodological Answer : Solvatochromic studies of (E)-1-(2,4-dichlorobenzylidene)hydrazine show bathochromic shifts in polar solvents (e.g., ethanol, DMF) due to enhanced charge-transfer transitions. UV-Vis spectroscopy (200–400 nm) quantifies λₘₐₓ variations, correlating with solvent polarity indices (ET30). Methanol induces a 12 nm redshift compared to hexane, highlighting solvent-dependent electronic transitions .

Q. What methodologies are used to evaluate the antimicrobial efficacy of Schiff base complexes derived from this compound?

  • Methodological Answer : Schiff bases synthesized via condensation with 2,5-dihydroxybenzaldehyde are tested against Staphylococcus aureus and Escherichia coli using agar diffusion assays. Minimum inhibitory concentrations (MICs) are determined via broth microdilution (ISO 20776-1). Structural activity relationships (SARs) link electron-withdrawing chloro substituents to enhanced bactericidal activity .

Properties

IUPAC Name

2,4-dichlorobenzaldehyde
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InChI

InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
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InChI Key

YSFBEAASFUWWHU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=O
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Molecular Formula

C7H4Cl2O
Record name 2,4-DICHLOROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID1022130
Record name 2,4-Dichlorobenzaldehyde
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Molecular Weight

175.01 g/mol
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Physical Description

2,4-dichlorobenzaldehyde appears as white crystalline solid or off-white chunky solid with black specks and a pungent odor. Average shelf life 1 year in a closed container. (NTP, 1992)
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Boiling Point

451 °F at 760 mmHg (NTP, 1992)
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Flash Point

275 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
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Density

1.33 at 212 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

874-42-0
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Record name Benzaldehyde, 2,4-dichloro-
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Melting Point

156 to 163 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

To a 600 cc Hastoloy C autoclave was charged 48.52 g of a crude chlorination mixture containing 10.93% 2,4-dichlorotoluene, 70.39% α,2,4-trichlorotoluene, 18.52% α,α,2,4-tetrachlorotoluene, 0.10% α,α,2,4-pentachlorotoluene (the percentages represent gas chromatograph area percents), 39 g of sodium bicarbonate and 146 ml of water. The autoclave was flushed with nitrogen and pressure tested to 1500 psig. The autoclave was then vented to atmospheric pressure and heated. The temperature was increased to 160° C. and maintained for two hours. The pressure increased from atmosphere pressure to between 200 and 400 psig. After two hours, the autoclave was cooled to 80° C., vented and the product removed. After separation of the aqueous phase, the crude aldehyde mixture was flash distilled affording 11.84% 2,4-dichlorotoluene, 16.94% 2,4-dichlorobenzaldehyde and 71.21% 2,4-dichlorobenzyl alcohol.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichlorobenzaldehyde
Reactant of Route 2
2,4-Dichlorobenzaldehyde
Reactant of Route 3
2,4-Dichlorobenzaldehyde
Reactant of Route 4
2,4-Dichlorobenzaldehyde
Reactant of Route 5
2,4-Dichlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Dichlorobenzaldehyde

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